6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines.
Preparation Methods
The synthesis of 6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Chemical Reactions Analysis
6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
Scientific Research Applications
6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Pharmaceuticals: The compound is explored for its potential use in developing new drugs for various diseases.
Material Science: It has applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other triazolopyrazine derivatives. Similar compounds include:
Triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
Triazolo[1,5-a]pyridine: Studied for its potential as a cardiovascular drug.
Triazolo[1,5-a]pyrimidine: Explored for its antifungal and antiviral properties.
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H8N4O/c1-5-9-6-3-8-7(12-2)4-11(6)10-5/h3-4H,1-2H3 |
InChI Key |
CEFHEWPOTZPXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(N=CC2=N1)OC |
Origin of Product |
United States |
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